Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate is a chemical compound with a complex structure and significant applications in various fields of science and industry. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and its tert-butyl ester group, which provides stability and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,2,4-trimethylpyrrolidine as the core structure.
Amination Reaction:
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactions are carried out in large reactors under controlled conditions.
Purification: The product is purified through crystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group is converted to an amine oxide.
Reduction: Reduction reactions can reduce the pyrrolidine ring, leading to the formation of different derivatives.
Substitution: Substitution reactions can replace the aminomethyl group with other functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Aminomethyl pyrrolidine oxides.
Reduction Products: Reduced pyrrolidine derivatives.
Substitution Products: A variety of functionalized pyrrolidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic outcomes. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Tert-butyl 4-(aminomethyl)phenylcarbamate: This compound has a similar structure but differs in the presence of a phenyl ring instead of a pyrrolidine ring.
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 4-(aminomethyl)benzylcarbamate: This compound has a benzyl group attached to the aminomethyl group.
Uniqueness: Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate is unique due to its specific combination of the pyrrolidine ring and the tert-butyl ester group, which provides distinct chemical properties and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Biological Activity
Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate is a chemical compound with notable biological activities. This article explores its structure, synthesis, and various biological activities backed by research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C11H22N2O2
- Molecular Weight : 214.30 g/mol
- CAS Number : 135632-53-0
- Structure : The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, alongside a tert-butyl ester group that enhances its stability and reactivity.
Synthesis
The synthesis of this compound typically involves:
- Starting Material : 2,2,4-trimethylpyrrolidine.
- Amination Reaction : Introduction of the aminomethyl group.
- Esterification : Formation of the tert-butyl ester via reaction with tert-butanol.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).
- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to depolarization and subsequent cell death.
Case Studies
- Study on Antibacterial Properties :
- Selectivity and Toxicity :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Antibacterial Activity | Notes |
---|---|---|---|
This compound | Pyrrolidine ring with tert-butyl ester | Effective against MRSA and VREfm | Disrupts bacterial membranes |
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | Piperidine ring | Moderate activity against Gram-positive bacteria | Different ring structure may affect activity |
Tert-butyl 4-(aminomethyl)phenylcarbamate | Phenyl group instead of pyrrolidine | Limited data available | Potential for different biological activity |
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-11(2,3)17-10(16)15-9-13(6,8-14)7-12(15,4)5/h7-9,14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNSHFJFKTDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)(C)CN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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